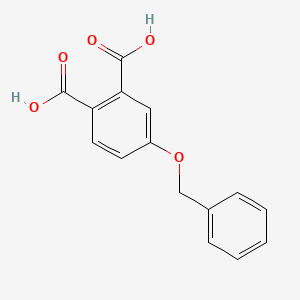

4-(Benzyloxy)phthalic acid

Description

Significance of Phthalic Acid Derivatives in Synthetic Strategy and Chemical Transformations

Phthalic acid, a benzene-1,2-dicarboxylic acid, and its derivatives are fundamental platforms in organic synthesis. wikipedia.org Their importance stems from the presence of two carboxylic acid groups, which can be readily converted into a variety of other functional groups, making them versatile intermediates. The anhydride (B1165640) form, phthalic anhydride, is a commodity chemical of significant industrial importance, primarily used in the production of phthalate (B1215562) esters, which serve as plasticizers. wikipedia.org

In the realm of synthetic strategy, phthalic acid derivatives are employed in numerous transformations. For instance, they are precursors for the synthesis of phthalimides, which are crucial in various chemical processes, including the Gabriel synthesis of primary amines. organic-chemistry.org The reaction of phthalic anhydride with amines yields phthalamic acid derivatives, which can then be cyclized to form N-substituted phthalimides. jetir.org These phthalimide (B116566) derivatives exhibit a range of biological activities and are valuable in medicinal chemistry. jetir.orgresearchgate.net Furthermore, the substitution pattern on the aromatic ring of phthalic acid can be tailored to influence the properties and reactivity of the resulting molecules, making them key components in the synthesis of functional materials and complex organic frameworks. researchgate.net

The versatility of phthalic acid derivatives is further highlighted by their use in the synthesis of dyes, polymers, and pharmaceuticals. The ability to introduce various substituents onto the phthalic acid core allows for the fine-tuning of electronic and steric properties, which is a critical aspect of modern chemical research.

Role of the Benzyloxy Protecting Group and its Influence on Molecular Design

The benzyloxy group (BnO), often introduced using benzyl (B1604629) bromide or benzyl chloroformate, is a widely utilized protecting group for alcohols and phenols in organic synthesis. orgsyn.orgwikipedia.org Its popularity is due to its relative stability under a wide range of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under specific, mild conditions, most commonly through catalytic hydrogenolysis. orgsyn.orgorganic-chemistry.org This orthogonality allows for the selective deprotection of the benzyloxy group in the presence of other sensitive functionalities.

The benzyloxycarbonyl (Cbz or Z) group, a related protecting group for amines, was pivotal in the development of controlled peptide synthesis. wikipedia.org The introduction of a benzyloxy group can significantly influence the properties of a molecule. Its presence increases lipophilicity, which can affect solubility and interactions with biological targets. The benzyl group's aromatic ring can also participate in π-stacking interactions, influencing the conformation and packing of molecules in the solid state.

In molecular design, the benzyloxy group serves not only as a protective shield but also as a tool to modulate the electronic and steric environment of a molecule. For example, the introduction of substituents on the benzyl ring of the protecting group can fine-tune its lability. bachem.com This strategic use of the benzyloxy group is a cornerstone of multistep organic synthesis, enabling the construction of complex molecular architectures with high precision.

Rationale for Investigating 4-(Benzyloxy)phthalic Acid as a Model Compound for Advanced Research

4-(Benzyloxy)phthalic acid stands as a compelling model compound for advanced research due to the unique combination of a phthalic acid core and a benzyloxy substituent. This structure encapsulates the key features discussed previously: the versatile reactivity of the dicarboxylic acid functionality and the strategic utility of the benzyloxy group.

The investigation of 4-(Benzyloxy)phthalic acid allows for the systematic study of several important chemical principles. The interplay between the electron-donating benzyloxy group and the electron-withdrawing carboxylic acid groups influences the reactivity of the aromatic ring and the acidity of the carboxyl protons. This makes it an excellent substrate for studying electrophilic aromatic substitution reactions and the effects of substituents on reaction kinetics and regioselectivity.

Furthermore, the synthesis of 4-(Benzyloxy)phthalic acid itself presents interesting challenges and opportunities for methodological development. For instance, the benzylation of 3-hydroxyphthalic acid is a key step in one synthetic route. The subsequent transformations of the carboxylic acid groups in the presence of the benzyloxy moiety allow for the exploration of selective reaction conditions.

The compound also serves as a valuable precursor for the synthesis of more complex molecules. For example, derivatives of 4-(benzyloxy)benzoic acid have been used in the synthesis of liquid crystals and as ligands for lanthanide coordination compounds, where the benzyloxy group plays a role in influencing the material's properties. nih.govrsc.org Research on 4-(benzyloxy)benzylamino derivatives has also shown promise in the development of selective PPARα agonists for treating retinal disorders. nih.gov The structural and electronic properties of 4-(benzyloxy)phthalic acid, therefore, provide a rich platform for fundamental studies and for the development of new synthetic methodologies and functional materials.

Interactive Data Table: Properties of 4-(Benzyloxy)benzoic acid

Below is a table summarizing some of the key physical and chemical properties of 4-(Benzyloxy)benzoic acid, a closely related compound to the title subject.

| Property | Value | Source |

| Molecular Formula | C14H12O3 | nih.gov |

| Molecular Weight | 228.24 g/mol | nih.gov |

| Melting Point | 186-189 °C | rsc.org |

| Appearance | White Solid | rsc.org |

| XLogP3 | 3.3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxyphthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-14(17)12-7-6-11(8-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUYYSOSMCNPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Synthetic Methodologies for 4 Benzyloxy Phthalic Acid

Forward Synthesis Pathways for 4-(Benzyloxy)phthalic Acid

Forward synthesis involves the practical execution of a planned route. For 4-(Benzyloxy)phthalic acid, the synthesis hinges on two key transformations: the formation of the benzyl (B1604629) ether and the creation of the dicarboxylic acid functionality.

The Williamson ether synthesis is a widely used and robust method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comyoutube.com

In the context of synthesizing 4-(Benzyloxy)phthalic acid, a precursor containing a phenolic hydroxyl group, such as dimethyl 4-hydroxyphthalate, is treated with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage. rsc.org

Key Reagents and Conditions:

Substrate: A 4-hydroxyphthalic acid derivative (ester form is preferred to avoid side reactions with the acidic protons of the carboxyl groups).

Base: A mild base such as potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is used to deprotonate the phenol. francis-press.com

Benzylating Agent: Benzyl bromide or benzyl chloride.

Solvent: A polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF) is typically employed. mdpi.com

The reaction is generally heated to ensure a reasonable reaction rate. rsc.org

While direct carboxylation of an aromatic ring is possible, a more common and reliable method for preparing aromatic carboxylic acids is the oxidation of alkyl substituents on the benzene (B151609) ring.

A highly effective strategy for forming the phthalic acid core involves the oxidation of two ortho methyl groups. youtube.com For instance, a precursor like 4-(benzyloxy)-1,2-dimethylbenzene can be subjected to strong oxidizing conditions to convert both methyl groups into carboxylic acid groups.

Common Oxidation Methods:

Potassium Permanganate (KMnO₄): A solution of KMnO₄ in water or a mixture of water and pyridine (B92270) is heated with the substrate. The reaction is worked up under acidic conditions to yield the carboxylic acids.

Nitric Acid (HNO₃): Heating with concentrated nitric acid can also achieve the oxidation of alkyl side chains on an aromatic ring. weebly.com

An alternative route involves starting with a pre-formed phthalic acid derivative. In a common pathway, the synthesis begins with an ester of 4-hydroxyphthalic acid. After the Williamson ether synthesis step, the ester groups are hydrolyzed to the free carboxylic acids. This hydrolysis is typically achieved by heating with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. rsc.org

Both linear and convergent approaches can be devised for the synthesis of 4-(Benzyloxy)phthalic acid.

Linear Synthesis Route 1: This route begins with the formation of the ether and is followed by the creation of the acid functionalities.

Start: 4-Hydroxy-1,2-dimethylbenzene (4-hydroxy-o-xylene).

Etherification: React with benzyl bromide in the presence of K₂CO₃ and a solvent like acetone to form 4-(benzyloxy)-1,2-dimethylbenzene.

Oxidation: Treat the product with a strong oxidizing agent such as KMnO₄ to oxidize both methyl groups, yielding 4-(Benzyloxy)phthalic acid.

Linear Synthesis Route 2: This route starts with the phthalic acid core already in place (as an ester) and adds the benzyl group last.

Start: Dimethyl 4-hydroxyphthalate.

Etherification: Perform a Williamson ether synthesis with benzyl chloride or bromide using a base like K₂CO₃ in DMF to produce dimethyl 4-(benzyloxy)phthalate. rsc.orgmdpi.com

Hydrolysis: Saponify the diester using aqueous NaOH or KOH, followed by acidification with an acid like HCl, to obtain the final product, 4-(Benzyloxy)phthalic acid. rsc.org

These multistep pathways represent reliable methods for the laboratory-scale preparation of 4-(Benzyloxy)phthalic acid, leveraging fundamental and well-established organic reactions.

Stereoselective and Regioselective Considerations in Synthetic Routes

The concepts of stereoselectivity and regioselectivity are fundamental in the synthesis of specifically substituted aromatic compounds like 4-(benzyloxy)phthalic acid. mdpi.com Regioselectivity, in this context, refers to the selective formation of one constitutional isomer over others. For 4-(benzyloxy)phthalic acid, the key is to direct the incoming groups to the correct positions on the phthalic acid or a related precursor.

The synthesis must control the placement of the benzyloxy group at the C-4 position relative to the two carboxylic acid groups. This is typically achieved by starting with a precursor that already has a directing group, such as a hydroxyl group at the 4-position of a phthalic acid derivative. For instance, starting with 4-hydroxyphthalic acid, the Williamson ether synthesis with benzyl chloride would be the most direct route. The regioselectivity is dictated by the predefined position of the hydroxyl group.

Alternative routes might involve the regioselective functionalization of a monosubstituted benzene ring. For example, a benzyloxybenzene derivative could be subjected to a double carboxylation or a Friedel-Crafts acylation followed by oxidation. The success of such a route would depend heavily on the directing effects of the benzyloxy group, which is an ortho-, para-director. Careful selection of catalysts and reaction conditions is crucial to favor the desired 2,3-dicarboxylation pattern relative to the benzyloxy group, which is a significant challenge. Modern catalytic methods, including those using nickel, have shown high regioselectivity in C-H functionalization of aromatic compounds, which could be applied to such synthetic challenges. rsc.org

Stereoselectivity is not a factor in the final aromatic structure of 4-(benzyloxy)phthalic acid itself. However, it becomes critical if chiral centers are present in the starting materials or are introduced in intermediate steps, particularly in syntheses aimed at creating more complex molecules derived from this acid. nih.govrsc.org

Advancements in Sustainable and Green Synthesis for the Chemical Compound

In line with the principles of green chemistry, recent advancements focus on developing more environmentally friendly processes for synthesizing chemical compounds. pensoft.netkahedu.edu.in These strategies aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. For a compound like 4-(benzyloxy)phthalic acid, this involves exploring aqueous reaction media, solvent-free conditions, and the use of benign catalysts.

Application of Micellar Catalysis in Benzyloxy Group Formation

Micellar catalysis has emerged as a powerful green chemistry tool, enabling reactions to occur in water, the most environmentally benign solvent. mdpi.com This technique utilizes surfactants, which self-assemble into micelles in water, creating nanoreactors with hydrophobic cores and hydrophilic surfaces. acs.orgunimib.it These micelles can solubilize nonpolar organic reactants, like the precursors for 4-(benzyloxy)phthalic acid, thereby increasing their effective concentration and accelerating reaction rates. acs.orgresearchgate.net

A key step in synthesizing 4-(benzyloxy)phthalic acid is the formation of the ether linkage (benzyloxy group), often via a Williamson ether synthesis. A study on the synthesis of the closely related 4-benzyloxy benzoic acid successfully employed various surfactants to catalyze the reaction between 4-hydroxy benzoic acid and benzyl chloride in an aqueous medium. researchgate.net This approach avoids the use of volatile and often toxic organic solvents. The micelles facilitate the reaction by bringing the water-insoluble benzyl chloride and the phenoxide (formed from 4-hydroxy benzoic acid and a base) into close proximity. researchgate.netrsc.org

The choice of surfactant can significantly impact the reaction yield, demonstrating the importance of the specific pseudo-cellular environment created by the micelle. researchgate.net

Table 1: Effect of Different Surfactants on the Yield of 4-Benzyloxy Benzoic Acid in Aqueous Media This table is based on data for the synthesis of 4-benzyloxy benzoic acid, a structural analog, to illustrate the principles of micellar catalysis applicable to 4-(benzyloxy)phthalic acid.

| Surfactant | Type | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sodium dodecyl sulfate (B86663) (SDS) | Anionic | 8 | 70 |

| Cetyltrimethylammonium bromide (CTAB) | Cationic | 8 | 80 |

| Triton X-100 | Non-ionic | 8 | 85 |

Solvent-Free Reaction Conditions and Their Efficacy

Eliminating the solvent altogether represents a significant step forward in green synthesis. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and can lead to simpler procedures with easier product purification. usc.gal

While a direct solvent-free synthesis for 4-(benzyloxy)phthalic acid is not prominently documented, the efficacy of this approach has been demonstrated for related transformations. For instance, the oxidation of benzyl alcohol derivatives to the corresponding aldehydes or acids has been successfully performed under solvent-free conditions using a solid-supported catalyst. mdpi.com In one study, a PdOx/CeO2-NR catalyst was used for the oxidation of various benzyl alcohols at 100°C with air as the oxidant. mdpi.com This methodology could potentially be adapted for the final oxidation step in a synthetic route to 4-(benzyloxy)phthalic acid, for example, the oxidation of a 4-(benzyloxy)xylene precursor.

The efficacy of such reactions is often high, though it can be influenced by the substrate's physical state (melting point) and the catalyst's stability at the required temperature.

Table 2: Efficacy of Solvent-Free Oxidation of Benzyl Alcohol Derivatives This table illustrates the principle of solvent-free reactions using data from the oxidation of benzyl alcohol derivatives with a PdOx/CeO2-NR catalyst. mdpi.com

| Substrate | Conversion (%) | Selectivity to Aldehyde (%) |

|---|---|---|

| Benzyl alcohol | 50 | 93 |

| 4-Methoxybenzyl alcohol | 70 | 86 |

| 4-Methylbenzyl alcohol | 66 | 81 |

Utilization of Environmentally Benign Reagents and Catalysts

The third pillar of green synthesis for 4-(benzyloxy)phthalic acid involves replacing hazardous reagents and catalysts with safer, more sustainable alternatives. researchgate.net Traditional organic synthesis often employs toxic reagents, corrosive acids or bases, and heavy metal catalysts that are difficult to recover and recycle.

For reactions involving bromination, a potential step in some synthetic routes, safer brominating agents can be used. For example, N-Bromosuccinimide (NBS) is a solid and easier-to-handle alternative to hazardous liquid bromine. Similarly, dibromohydantoin is another stable reagent with a high content of active bromine and environmentally friendly characteristics.

In catalytic steps, the focus is on using non-toxic, abundant metals or highly efficient catalysts at very low concentrations (ppm levels). mdpi.com For instance, palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for reactions like hydrogenolysis (e.g., to remove a benzyl protecting group if needed), and it can be easily recovered by filtration and reused. The development of catalysts based on more abundant metals like iron or copper is also a key research area. acs.org Furthermore, the use of stabilized reagents, such as a stabilized formulation of IBX (SIBX) for oxidation reactions, can mitigate safety concerns associated with their explosive nature while providing a green alternative to metal-based oxidants. pageplace.de

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Phthalic Acid

Transformations Involving the Carboxylic Acid Functionalities

The adjacent carboxylic acid groups are the most reactive sites on the 4-(Benzyloxy)phthalic acid molecule. They undergo reactions typical of aromatic dicarboxylic acids, including esterification, amidation, anhydride (B1165640) formation, and reduction.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid groups of 4-(Benzyloxy)phthalic acid to esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves heating the diacid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. byjus.comyoutube.com The equilibrium is driven towards the ester product by removing the water formed during the reaction or by using the alcohol as the solvent. libretexts.org Alternatively, esters can be formed under milder conditions by first converting the carboxylic acids to more reactive acyl chlorides, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. byjus.com

Amidation: Direct reaction of 4-(Benzyloxy)phthalic acid with amines to form amides is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. luxembourg-bio.com To facilitate amide bond formation, coupling agents are typically employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. researchgate.net Other modern coupling agents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), also provide high yields of the corresponding diamides under mild conditions. researchgate.net Studies on various carboxylic acids have shown that catalyst systems like titanium tetrafluoride (TiF₄) can also promote direct amidation in refluxing toluene (B28343). researchgate.net

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), H₂SO₄ (cat.) | Heat, excess alcohol | Diester |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol (e.g., ROH), Pyridine (B92270) | Room temperature | Diester |

| Amidation | Amine (e.g., RNH₂), DCC or EDC | Room temperature, aprotic solvent | Diamide |

| Amidation | Amine (e.g., RNH₂), HATU, Base (e.g., DIPEA) | Room temperature, DMF or CH₂Cl₂ | Diamide |

| Amidation | Amine (e.g., RNH₂), TiF₄ (cat.) | Refluxing toluene | Diamide |

Anhydride and Imide Formation Pathways

The ortho-disposition of the two carboxylic acid groups in 4-(Benzyloxy)phthalic acid allows for facile intramolecular cyclization reactions.

Anhydride Formation: Upon heating, 4-(Benzyloxy)phthalic acid readily undergoes intramolecular dehydration to form 4-(Benzyloxy)phthalic anhydride. researchgate.net This reaction is characteristic of ortho-dicarboxylic acids and results in a stable five-membered anhydride ring. The transformation can be accomplished by simple thermal treatment, often above the melting point of the diacid, or by refluxing in the presence of a dehydrating agent like acetic anhydride. byjus.com

Imide Formation: The resulting 4-(Benzyloxy)phthalic anhydride is a key intermediate for the synthesis of N-substituted 4-(benzyloxy)phthalimides. The anhydride reacts with primary amines or ammonia, typically at elevated temperatures, to form the corresponding imide. sphinxsai.comresearchgate.net The reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, forming a phthalamic acid intermediate. Subsequent heating induces cyclization via dehydration to yield the stable five-membered imide ring. researchgate.net A common laboratory method involves heating the anhydride with an amine in a solvent like glacial acetic acid or by fusing the reactants at high temperatures. sphinxsai.comorgsyn.org

| Starting Material | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| 4-(Benzyloxy)phthalic acid | Heat | >200 °C | 4-(Benzyloxy)phthalic anhydride |

| 4-(Benzyloxy)phthalic acid | Acetic Anhydride | Reflux | 4-(Benzyloxy)phthalic anhydride |

| 4-(Benzyloxy)phthalic anhydride | Aqueous Ammonia (NH₄OH) | Heat to fusion (~300 °C) | 4-(Benzyloxy)phthalimide |

| 4-(Benzyloxy)phthalic anhydride | Primary Amine (R-NH₂) | Heat in glacial acetic acid | N-substituted 4-(benzyloxy)phthalimide |

Decarboxylation Processes and Their Selectivity

The removal of one or both carboxylic acid groups from 4-(Benzyloxy)phthalic acid is a challenging transformation that typically requires harsh conditions. The decarboxylation of aromatic carboxylic acids is thermodynamically favorable but kinetically slow. Studies on phthalic acid (PA) and terephthalic acid (TPA) have shown that high temperatures (200-550 °C) and the use of metal catalysts are often necessary. researchgate.netdissertationtopic.netgoogle.com

Copper- and zinc-based catalysts have demonstrated significant activity in promoting the decarboxylation of phthalic acids. researchgate.netdissertationtopic.net For instance, the Cu₂O-catalyzed decarboxylation of phthalic acid in water at 225 °C shows high conversion and selectivity for the mono-decarboxylated product, benzoic acid, over the fully decarboxylated product, benzene (B151609). researchgate.netkuleuven.be It is expected that the decarboxylation of 4-(Benzyloxy)phthalic acid would proceed similarly, with the initial loss of one carboxyl group to yield a substituted benzoic acid, 3-(benzyloxy)benzoic acid. The complete removal of both carboxyl groups to form benzyl (B1604629) phenyl ether would require more forcing conditions. The selectivity (i.e., which of the two non-equivalent carboxyl groups is lost first) would be influenced by steric and electronic effects of the benzyloxy group, though specific mechanistic studies on this substrate are not widely reported.

Reductive Transformations of Carboxylic Acid Groups

The carboxylic acid functionalities of 4-(Benzyloxy)phthalic acid can be reduced to primary alcohols, yielding 4-(benzyloxy)-1,2-benzenedimethanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon.

Common reagents for this reduction are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often complexed with tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org LiAlH₄ is a highly reactive, non-selective reducing agent that readily reduces carboxylic acids, esters, and amides. masterorganicchemistry.comyoutube.comzbaqchem.com The reaction mechanism involves an initial acid-base reaction between the acidic carboxylic proton and a hydride ion, followed by coordination of the aluminum to the carboxylate oxygen and subsequent delivery of hydride to the carbonyl carbon. youtube.comyoutube.com Borane (BH₃·THF) is another effective reagent that reduces carboxylic acids rapidly and often with better selectivity than LiAlH₄, tolerating other functional groups like nitro groups. researchgate.net Both reagents are generally compatible with the benzyloxy ether linkage, which is stable to hydride-based reducing agents.

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its primary reaction is cleavage, or deprotection, to unveil the underlying phenol, 4-hydroxyphthalic acid.

Selective Deprotection Strategies of the Benzyloxy Group

The removal of the benzyl protecting group is a common and crucial step in multi-step syntheses. The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity.

Catalytic Hydrogenolysis: The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.orgambeed.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nacatsoc.orgatlanchimpharma.com The reaction proceeds with the cleavage of the benzylic C-O bond, yielding 4-hydroxyphthalic acid and toluene as a byproduct. This method is highly efficient and clean, and the conditions are generally mild enough not to affect the carboxylic acid groups. nacatsoc.org

Acidic Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can also be used to cleave benzyl ethers. atlanchimpharma.com These reagents coordinate to the ether oxygen, activating the benzylic C-O bond for cleavage. This method is effective but less selective, as the strongly acidic conditions can potentially affect other acid-sensitive groups.

Oxidative Cleavage: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used for the selective cleavage of benzyl ethers, particularly electron-rich ones like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgacs.org Recent developments have shown that visible-light-mediated debenzylation using DDQ can proceed under mild conditions, offering an alternative to harsh reductive or acidic methods. acs.org

| Method | Reagent(s) | Typical Conditions | Byproduct |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C (5-10%) | Room temp, 1 atm H₂, Solvent (MeOH, EtOH, EtOAc) | Toluene |

| Lewis Acid Cleavage | BCl₃ or BBr₃ | Low temperature (-78 °C to 0 °C), CH₂Cl₂ | Benzyl halide |

| Transfer Hydrogenation | HCOOH, Pd/C | Room temperature or mild heat | Toluene |

| Oxidative Cleavage | DDQ, visible light | Room temperature, CH₃CN/H₂O | Benzaldehyde (B42025) |

Oxidative Cleavage and Related Mechanistic Studies

The benzylic ether linkage in 4-(benzyloxy)phthalic acid is susceptible to oxidative cleavage, a reaction that breaks the C-O bond of the ether, typically yielding an aromatic aldehyde and an alcohol. In the case of 4-(benzyloxy)phthalic acid, this reaction would yield 4-hydroxyphthalic acid (or its corresponding carboxylate) and benzaldehyde. The efficiency and outcome of the cleavage depend significantly on the oxidizing agent employed.

Common reagents for the oxidative cleavage of benzylic ethers include 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (an oxoammonium salt) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govnih.gov Studies on related substrates show that oxoammonium salts can effectively cleave benzylic ethers in wet acetonitrile (B52724) at room temperature. nih.govorganic-chemistry.org The reaction with these reagents is generally high-yielding. nih.gov

The prevailing mechanism for this transformation is thought to involve a formal hydride abstraction from the benzylic carbon. nih.govorganic-chemistry.org The oxoammonium cation acts as the hydride acceptor, leading to the formation of a resonance-stabilized benzylic cation. This carbocation is then attacked by water present in the reaction medium to form a hemiacetal. The hemiacetal intermediate is unstable and subsequently decomposes to yield the final products: the aromatic aldehyde (benzaldehyde) and the alcohol (which in this case would be a phenol, 4-hydroxyphthalic acid). The presence of electron-withdrawing groups on the aromatic ring of the benzyl group tends to slow down the reaction, which is consistent with a mechanism involving the formation of a positive charge at the benzylic position. organic-chemistry.org

Table 1: Reagents for Oxidative Cleavage of Benzyl Ethers

| Reagent | Typical Conditions | Mechanistic Feature | Products from 4-(Benzyloxy)phthalic acid |

|---|---|---|---|

| 4-acetamido-TEMPO oxoammonium salt | Wet CH₃CN, Room Temperature | Hydride abstraction from benzylic carbon nih.govorganic-chemistry.org | 4-Hydroxyphthalic acid, Benzaldehyde |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Wet CH₂Cl₂, Room Temperature | Single electron transfer followed by fragmentation nih.gov | 4-Hydroxyphthalic acid, Benzaldehyde |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Electron transfer from the aromatic ring nih.gov | 4-Hydroxyphthalic acid, Benzaldehyde |

Rearrangement Reactions Involving the Ether Linkage

Rearrangement reactions are fundamental in organic synthesis, allowing for the structural isomerization of a molecule. thermofisher.com While many named rearrangement reactions exist, such as the Beckmann, Baeyer-Villiger, and Claisen rearrangements, specific studies detailing the rearrangement of the ether linkage in 4-(benzyloxy)phthalic acid are not extensively documented. wiley-vch.demvpsvktcollege.ac.inlibretexts.org Most classical rearrangements involve other functional groups or specific structural motifs not present in the simple benzyloxy ether linkage.

Theoretically, under strong acidic conditions, protonation of the ether oxygen could occur, potentially leading to cleavage or, less commonly, rearrangement. However, such reactions are often difficult to control and may lead to a mixture of products. libretexts.org The Sommelet-Hauser rearrangement is a known reaction of certain benzyl quaternary ammonium salts, but this is not directly applicable to the ether linkage of 4-(benzyloxy)phthalic acid. dalalinstitute.com Similarly, the Smiles rearrangement involves intramolecular nucleophilic aromatic substitution, which would require specific activation of the aromatic ring.

The stability of the benzyl ether linkage generally precludes it from participating in common, synthetically useful rearrangement reactions under standard conditions. Its primary reactivity in this context remains cleavage through hydrogenolysis or oxidation.

Aromatic Ring Functionalization and Modification

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a key reaction for modifying the aromatic ring of 4-(benzyloxy)phthalic acid. The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the phthalic acid ring. masterorganicchemistry.com

The phthalic acid moiety contains three substituents: two carboxylic acid groups (-COOH) at positions 1 and 2, and a benzyloxy group (-OCH₂Ph) at position 4.

Carboxylic Acid Groups (-COOH): These are powerful deactivating groups due to their electron-withdrawing nature (both by induction and resonance). They direct incoming electrophiles to the meta position. quora.comlkouniv.ac.in

Benzyloxy Group (-OCH₂Ph): The ether oxygen is an activating group because its lone pairs can be donated to the ring through resonance. It is an ortho, para-director. masterorganicchemistry.com

In 4-(benzyloxy)phthalic acid, the available positions for substitution are 3, 5, and 6.

Position 3: This position is ortho to the activating benzyloxy group and meta to the deactivating carboxyl group at position 2.

Position 5: This position is ortho to the activating benzyloxy group and meta to the deactivating carboxyl group at position 1.

Position 6: This position is para to the benzyloxy group (a strongly directing position) but ortho to the deactivating carboxyl group at position 1, which may introduce steric hindrance.

The directing effects of the substituents are therefore in competition. However, the strong activating effect of the oxygen atom in the benzyloxy group is expected to dominate, directing the electrophile to the positions ortho to it (positions 3 and 5). These positions are also favorably meta to the deactivating carboxyl groups. Therefore, electrophilic substitution on 4-(benzyloxy)phthalic acid is predicted to occur predominantly at the C-3 and C-5 positions.

Table 2: Directing Effects of Substituents on the Phthalic Acid Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Deactivating / Electron-withdrawing | Meta (to positions 3 and 5) |

| -COOH | 2 | Deactivating / Electron-withdrawing | Meta (to positions 4 and 6) |

| -OCH₂Ph | 4 | Activating / Electron-donating (by resonance) | Ortho, Para (to positions 3, 5, and 6) |

Nucleophilic Aromatic Substitution Opportunities

Nucleophilic aromatic substitution (SNAr) offers a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In 4-(benzyloxy)phthalic acid, the carboxyl groups are electron-withdrawing. However, the benzyloxy group is not a conventional leaving group for a classical SNAr addition-elimination reaction. Such reactions typically require a halide or a similar good leaving group. chemistrysteps.com While there is research suggesting that benzyloxy groups can act as nucleofuges under specific conditions, such as in cation radical-accelerated SNAr reactions, this is not a common transformation. science.gov

A more plausible, albeit challenging, pathway for nucleophilic substitution is the elimination-addition, or benzyne (B1209423) mechanism . masterorganicchemistry.com This mechanism does not require strong activation by electron-withdrawing groups but instead proceeds via a highly reactive benzyne intermediate under the influence of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com If a hydrogen atom adjacent to a potential leaving group is abstracted, an elimination can occur to form a benzyne. In principle, treatment of a halogenated derivative of 4-(benzyloxy)phthalic acid with a strong base could lead to a benzyne intermediate, which would then be attacked by a nucleophile. However, the harsh basic conditions required could lead to side reactions, including deprotonation of the acidic carboxylic acid protons.

Metal-Catalyzed Coupling Reactions and Their Scope

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comthermofisher.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become indispensable in modern organic synthesis. ustc.edu.cn

4-(benzyloxy)phthalic acid itself is not a direct substrate for these reactions, as they typically require an electrophilic partner bearing a halide (e.g., Br, I) or triflate (-OTf) group. researchgate.net However, the aromatic ring of 4-(benzyloxy)phthalic acid can be first functionalized to introduce such a group, thereby opening up possibilities for a wide range of coupling reactions.

For instance, following the electrophilic aromatic substitution patterns discussed previously, bromination at the C-3 or C-5 position would yield a bromo-4-(benzyloxy)phthalic acid derivative. This derivative could then serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would form a new C-C bond, attaching a new aryl or alkyl group.

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a substituted vinyl group.

Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne would result in the formation of an alkynylated derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a C-N bond by coupling the aryl bromide with an amine.

The scope of these reactions is broad, allowing for the synthesis of a diverse array of complex derivatives starting from 4-(benzyloxy)phthalic acid, provided the initial halogenation step is successful.

Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated 4-(Benzyloxy)phthalic Acid Derivative

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst + Base | Organoboron compound (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl |

| Heck | Pd(0) catalyst + Base | Alkene (R-CH=CH₂) | Aryl-Vinyl |

| Negishi | Pd(0) or Ni(0) catalyst | Organozinc compound (R-ZnX) | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | Pd(0) + Cu(I) catalyst + Base | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl |

| Buchwald-Hartwig | Pd(0) catalyst + Base | Amine (R₂NH) | Aryl-Nitrogen |

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of key reactions is crucial for predicting outcomes and optimizing conditions. For 4-(benzyloxy)phthalic acid, the most relevant transformations are oxidative cleavage of the ether and electrophilic substitution on the aromatic ring.

Mechanism of Oxidative Cleavage by Oxoammonium Salt:

The cleavage of the benzylic ether linkage by an oxoammonium salt, such as 4-acetamido-TEMPO⁺, is believed to proceed through the following steps: nih.govorganic-chemistry.org

Hydride Abstraction: The reaction is initiated by the attack of the ether's benzylic C-H bond on the electrophilic oxoammonium cation. This results in the transfer of a hydride ion (H⁻) from the benzylic carbon to the cation. This is the rate-determining step.

Formation of Carbocation: This hydride transfer generates a resonance-stabilized benzylic carbocation and the corresponding hydroxylamine. The stability of this carbocation is a key reason for the selectivity of this reaction for benzylic ethers.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the benzylic carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal intermediate.

Hemiacetal Decomposition: The hemiacetal is unstable and rapidly decomposes. The lone pair on the hydroxyl oxygen pushes out the phenoxide group, and subsequent proton transfer yields the final products: benzaldehyde and 4-hydroxyphthalic acid.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

The mechanism for electrophilic substitution on the activated ring of 4-(benzyloxy)phthalic acid follows the general two-step pathway for EAS: masterorganicchemistry.com

Formation of the Electrophile: A strong electrophile is generated. For bromination, this involves the reaction of Br₂ with a Lewis acid catalyst like FeBr₃ to form a highly electrophilic bromine species, often represented as "Br⁺".

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile. This attack preferentially occurs at the C-3 or C-5 position due to the directing effect of the benzyloxy group. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, crucially, can be stabilized by resonance involving the lone pairs of the ether oxygen, further favoring substitution at the ortho positions (C-3 and C-5).

Deprotonation and Restoration of Aromaticity: A weak base (such as FeBr₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic π-system and yields the final substituted product, for instance, 3-bromo-4-(benzyloxy)phthalic acid. This step is fast as it restores the stability of the aromatic ring.

Reaction Kinetics and Transition State Analysis

The electronic effect of the benzyloxy group, an electron-donating group, is anticipated to modulate the reactivity of the carboxylic acid functions. For reactions involving nucleophilic attack on the carbonyl carbons, such as esterification, the electron-donating nature of the benzyloxy group would likely decrease the electrophilicity of the carbonyl carbons, thus slowing down the reaction rate compared to unsubstituted phthalic acid. Conversely, for electrophilic aromatic substitution reactions on the benzene ring, the benzyloxy group would act as an activating group.

Kinetic investigations into the hydrolysis of substituted aryl hydrogen phthalates have shown that the nature of the substituent on the phenyl ring influences the reaction rate. researchgate.netsemanticscholar.orgacs.org For instance, studies on the hydrolysis of X-phenyl hydrogen phthalates (where X represents various substituents) revealed that electron-withdrawing groups accelerate the hydrolysis, while electron-donating groups have a retarding effect. researchgate.netsemanticscholar.orgacs.org This suggests that the benzyloxy group in 4-(benzyloxy)phthalic acid would likely decrease the rate of similar hydrolysis reactions.

Transition state analysis for reactions involving phthalic anhydride, a close relative of phthalic acid, has been a subject of computational studies. These analyses provide insights into the geometry and energy of the transition states, which are crucial for understanding reaction mechanisms at a molecular level. For reactions such as the formation of phthalimides from phthalic anhydride and amines, the transition state involves the formation of a tetrahedral intermediate. The stability of this transition state is influenced by the substituents on the phthalic ring. It is plausible that the bulky benzyloxy group could sterically hinder the approach of a nucleophile, thereby increasing the activation energy of the transition state and slowing the reaction rate.

A study on the esterification of phthalic anhydride with 2-ethylhexanol in the presence of sulfuric acid as a catalyst found that the reaction is first order with respect to the monoester. researchgate.net The rate of this reaction is influenced by factors such as catalyst concentration and temperature. While this study does not directly address the effect of a substituent like the benzyloxy group, it provides a kinetic model that could be adapted for studying the esterification of 4-(benzyloxy)phthalic acid.

Table 1: Anticipated Influence of the Benzyloxy Group on Reaction Kinetics

| Reaction Type | Expected Effect of Benzyloxy Group | Rationale |

| Esterification | Decrease in reaction rate | Electron-donating nature reduces carbonyl electrophilicity. |

| Hydrolysis | Decrease in reaction rate | Electron-donating effect stabilizes the ester. |

| Amide Formation | Decrease in reaction rate | Steric hindrance from the bulky benzyloxy group. |

| Electrophilic Aromatic Substitution | Increase in reaction rate | Electron-donating group activates the aromatic ring. |

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in While no specific isotopic labeling studies have been reported for 4-(benzyloxy)phthalic acid, the application of this methodology to related phthalate (B1215562) systems can provide a framework for potential investigations.

For instance, in the study of esterification reactions of 4-(benzyloxy)phthalic acid, ¹⁸O-labeling of one of the carboxylic acid groups could definitively establish which carbonyl group is more reactive. By analyzing the distribution of the ¹⁸O label in the mono- and di-ester products, the regioselectivity of the esterification process can be determined. This would be particularly insightful given the electronic influence of the benzyloxy group, which may differentiate the reactivity of the two carboxyl groups.

Similarly, deuterium (B1214612) (²H) or tritium (B154650) (³H) labeling of the benzylic protons in the benzyloxy group could be employed to investigate potential side reactions or rearrangements involving this part of the molecule under various reaction conditions. For example, in reactions conducted at high temperatures or in the presence of certain catalysts, the stability of the benzyl ether linkage could be assessed by monitoring for the scrambling or loss of the isotopic label.

In the context of biodegradation or metabolic studies of 4-(benzyloxy)phthalic acid, ¹⁴C-labeling of the aromatic ring or the benzylic carbon would be invaluable for tracing the metabolic fate of the compound. nih.gov This would allow researchers to identify metabolic intermediates and final degradation products, thereby elucidating the metabolic pathway. Such studies are crucial for assessing the environmental impact and toxicological profile of the compound. nih.govnih.gov

The general principles of isotopic labeling involve the synthesis of the labeled compound and subsequent analysis of the products, typically using mass spectrometry or NMR spectroscopy to locate the isotopic label. wikipedia.org These techniques provide unambiguous evidence for the connectivity of atoms in the products, which is essential for distinguishing between different possible reaction pathways.

Catalytic Mechanisms in the Synthesis and Transformation of the Compound

The synthesis and transformation of 4-(benzyloxy)phthalic acid and its derivatives often rely on the use of catalysts to enhance reaction rates and selectivity. While specific catalytic mechanisms for this particular compound are not detailed in the literature, general principles of catalysis for reactions of carboxylic acids and their derivatives are applicable.

Esterification: The esterification of phthalic acid and its anhydride is commonly catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid or anhydride, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol. For 4-(benzyloxy)phthalic acid, the electron-donating benzyloxy group may slightly disfavor this protonation, potentially requiring stronger acidic conditions or higher temperatures to achieve a desirable reaction rate.

Heterogeneous catalysts, such as solid acids (e.g., zeolites, ion-exchange resins), offer advantages in terms of catalyst separation and reusability. jetir.org The mechanism of action for these catalysts also involves the provision of acidic sites that can activate the carboxylic acid group. The porous structure of these catalysts can also impart shape selectivity, which could be relevant in reactions of the sterically hindered 4-(benzyloxy)phthalic acid.

Amide and Imide Synthesis: The formation of amides and imides from 4-(benzyloxy)phthalic acid or its anhydride with amines can be catalyzed by acids or bases. Acid catalysis proceeds through a mechanism similar to esterification. In the synthesis of phthalimides, dehydrating agents are often used in conjunction with catalysts to drive the reaction to completion by removing the water formed. jetir.org Montmorillonite-KSF clay has been used as a reusable catalyst for the synthesis of phthalimides from phthalic anhydride and amines. jetir.org

Table 2: Common Catalysts and Their Roles in Reactions of Phthalic Acid Derivatives

| Reaction | Catalyst | Mechanistic Role |

| Esterification | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen to increase electrophilicity. |

| Solid Acids (Zeolites) | Provide Brønsted or Lewis acid sites for activation. | |

| Amide/Imide Synthesis | Acetic Acid | Acts as a proton shuttle and dehydrating agent. |

| Montmorillonite-KSF | Solid acid catalyst facilitating condensation. | |

| Electrophilic Aromatic Substitution | AlCl₃, FeCl₃ (Lewis Acids) | Generation of the electrophile (e.g., acylium ion, halogen cation). |

| H₂SO₄ | Protonation of the electrophile precursor (e.g., HNO₃). |

Iv. Derivatization Strategies and Analog Synthesis Based on 4 Benzyloxy Phthalic Acid

Synthesis of Ester and Amide Derivatives for Functional Exploration

The synthesis of ester derivatives is commonly achieved through Fischer esterification, where 4-(benzyloxy)phthalic acid is reacted with an alcohol in the presence of an acid catalyst. mdpi.comnih.gov This method allows for the introduction of a wide array of alkyl and aryl groups. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding dimethyl or diethyl esters. Phthalic acid esters are a significant class of compounds synthesized from phthalic anhydride (B1165640) and specific alcohols. mdpi.comnih.gov

Amide synthesis is typically accomplished by first converting the carboxylic acid groups to more reactive intermediates, such as acyl chlorides, followed by reaction with a primary or secondary amine. Alternatively, direct condensation of the carboxylic acid with an amine using coupling agents can be employed. These methods provide access to a broad spectrum of amide derivatives. The formation of amide bonds from benzoic acid or benzoyl chloride derivatives has been demonstrated in the synthesis of various compounds. nih.gov Substituted 4-benzyloxy-benzoic acid amide derivatives have also been prepared. google.com

The following table summarizes representative examples of ester and amide synthesis from carboxylic acid precursors.

| Precursor | Reagent | Product Type |

| 4-(Benzyloxy)benzoic acid | Benzylamine, Triphenylphosphine, N-Chlorophthalimide | N-Benzyl-4-(benzyloxy)benzamide |

| Phthalic anhydride | Various Alcohols | Phthalic Acid Esters |

| 4-Fluoronitrobenzene and Hydroquinone (to form an amine intermediate) | Benzoic acid derivatives | 4-(4-Benzoylaminophenoxy)phenol derivatives |

This table is illustrative of general synthetic pathways for ester and amide formation and is based on analogous reactions.

Preparation of Anhydrides and Imides for Polymer or Cyclic Structure Integration

The vicinal carboxylic acid groups of 4-(benzyloxy)phthalic acid allow for the formation of cyclic derivatives, namely anhydrides and imides. These structures are valuable intermediates for the synthesis of polymers and complex cyclic systems.

The corresponding cyclic anhydride, 4-(benzyloxy)phthalic anhydride, can be prepared by heating 4-(benzyloxy)phthalic acid, often in the presence of a dehydrating agent like acetic anhydride. google.com This intramolecular dehydration reaction is a common method for generating phthalic anhydrides. youtube.comprepchem.com Phthalic anhydride itself is a crucial industrial intermediate. researchgate.net The resulting anhydride is a reactive species that can undergo ring-opening reactions with various nucleophiles, making it a useful monomer for polymerization. cmu.edunih.govrsc.org

The synthesis of imides involves the reaction of the anhydride with a primary amine or ammonia, followed by dehydration. researchgate.netorganic-chemistry.orgyoutube.com This two-step process, or a one-pot reaction at elevated temperatures, leads to the formation of N-substituted 4-(benzyloxy)phthalimides. The nature of the substituent on the nitrogen atom can be tailored by selecting the appropriate primary amine. Phthalimide (B116566) and its derivatives are important synthetic intermediates. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Product |

| 4-(Benzyloxy)phthalic acid | Heat / Acetic Anhydride | 4-(Benzyloxy)phthalic anhydride |

| 4-(Benzyloxy)phthalic anhydride | Primary Amine (R-NH₂) / Heat | N-substituted 4-(benzyloxy)phthalimide |

This table outlines the general synthetic routes to anhydrides and imides from a phthalic acid derivative.

Development of Biologically Relevant Precursors and Scaffolds (excluding any biological activity, dosage, or clinical data)

The structural framework of 4-(benzyloxy)phthalic acid serves as a versatile scaffold for the synthesis of more complex molecules that are precursors to biologically relevant structures. The presence of the aromatic ring, the carboxylic acid groups (or their derivatives), and the benzyloxy moiety provides multiple points for synthetic modification.

Benzoic acids, in general, are precursors to a variety of natural products. tu-braunschweig.de The derivatization of the carboxylic acid groups into esters and amides, as discussed previously, can be a key step in building larger, more complex molecular architectures. For example, the amide coupling of a benzoic acid derivative with an amino acid would introduce a peptide-like linkage, a fundamental component of many biological molecules.

| Scaffold Feature | Potential Derivatization | Resulting Structural Motif |

| Carboxylic Acids | Amide coupling with amino acids | Peptide-like structures |

| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation) | Substituted aromatic core |

| Benzyloxy Group | Cleavage to phenol | Phenolic precursor |

This table illustrates the potential of 4-(Benzyloxy)phthalic acid as a scaffold for creating diverse molecular structures.

Synthesis of Advanced Materials Monomers and Intermediates (excluding material properties)

The chemical structure of 4-(benzyloxy)phthalic acid and its derivatives, particularly the anhydride and di-ester forms, makes it a valuable monomer and intermediate for the synthesis of advanced materials such as polyesters, polyamides, and polyimides.

The di-acid or di-ester derivatives of 4-(benzyloxy)phthalic acid can undergo polycondensation reactions with diols to form polyesters, or with diamines to form polyamides. The benzyloxy group can be retained in the final polymer to influence its properties or can be removed post-polymerization to introduce phenolic hydroxyl groups along the polymer backbone.

4-(Benzyloxy)phthalic anhydride is a particularly useful monomer for the synthesis of polyesters through ring-opening copolymerization with epoxides. nih.gov It can also be used to synthesize polyimides by reaction with diamines to form a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. Phthalic anhydride is extensively used in the manufacture of alkyd resins, which are polyesters of acids with two carboxyl groups and polyhydric alcohols.

| Monomer/Intermediate | Co-monomer | Polymer Type |

| 4-(Benzyloxy)phthalic acid / diester | Diol | Polyester |

| 4-(Benzyloxy)phthalic acid / diester | Diamine | Polyamide |

| 4-(Benzyloxy)phthalic anhydride | Epoxide | Polyester |

| 4-(Benzyloxy)phthalic anhydride | Diamine | Polyimide |

This table demonstrates the utility of 4-(Benzyloxy)phthalic acid derivatives as monomers in polymer synthesis.

V. Advanced Spectroscopic and Structural Characterization Methodologies for 4 Benzyloxy Phthalic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Connectivity Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(benzyloxy)phthalic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the bonding framework, and offers insights into the molecule's preferred conformation.

Two-dimensional NMR experiments are crucial for establishing the complex structure of 4-(benzyloxy)phthalic acid by mapping out correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the spectrum of 4-(benzyloxy)phthalic acid, COSY would reveal correlations between the adjacent protons on the phthalic acid ring system, allowing for their sequential assignment. For instance, the proton at position 3 would show a cross-peak with the proton at position 5, and the proton at position 5 would show a cross-peak with the proton at position 6. Similarly, correlations among the five protons of the benzyl (B1604629) group's phenyl ring would be observed. science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). uvic.ca For 4-(benzyloxy)phthalic acid, HSQC would definitively link each aromatic proton on both the phthalic and benzyl rings to its corresponding carbon atom. It would also show a clear correlation between the benzylic methylene (B1212753) protons (-CH₂-) and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J C-H coupling). This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations for 4-(benzyloxy)phthalic acid would include:

Correlations from the benzylic methylene protons to the benzylic C1' carbon and the C4 carbon of the phthalic ring, confirming the ether linkage.

Correlations from the aromatic protons on the phthalic ring (H3, H5, H6) to the two carboxyl carbons (C7, C8), confirming their positions relative to the carboxylic acid groups.

Correlations from the H3 proton to the C4 carbon, and from the H5 proton to the C4 carbon, further establishing the substitution pattern. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is invaluable for conformational analysis. For 4-(benzyloxy)phthalic acid, a key NOESY correlation would be expected between the benzylic methylene protons and the H3/H5 protons on the phthalic ring. The presence and intensity of this cross-peak would provide information about the rotational conformation around the Ar-O-CH₂ bonds.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of the molecule's proton and carbon skeletons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4-(Benzyloxy)phthalic Acid

| Position | Atom | Predicted δ (ppm) | Key COSY Correlations | Key HSQC Correlation | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|---|

| 1 | C | ~133 | - | - | H3, H5 | - |

| 2 | C | ~132 | - | - | H3, H6 | - |

| 3 | CH | ~7.5-7.7 | H5 | C3 | C1, C2, C4, C5, C7 | H-CH₂ (Benzylic) |

| 4 | C | ~160 | - | - | H3, H5, H-CH₂ (Benzylic) | - |

| 5 | CH | ~7.1-7.3 | H3, H6 | C5 | C1, C3, C4, C6 | H-CH₂ (Benzylic) |

| 6 | CH | ~7.8-8.0 | H5 | C6 | C1, C2, C5, C8 | - |

| 7 | C=O | ~168 | - | - | H3, H6 | - |

| 8 | C=O | ~169 | - | - | H6 | - |

| Benzylic | CH₂ | ~5.1-5.3 | - | C-CH₂ | C4, C1' | H3, H5, H2' |

| 1' (Benzyl) | C | ~136 | - | - | H-CH₂, H2' | - |

| 2', 6' (Benzyl) | CH | ~7.3-7.5 | H3' | C2' | C4', C1', C-CH₂ | H-CH₂ (Benzylic) |

| 3', 5' (Benzyl) | CH | ~7.3-7.5 | H2', H4' | C3' | C1', C5' | - |

| 4' (Benzyl) | CH | ~7.3-7.5 | H3' | C4' | C2' | - |

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange, that occur on the NMR timescale. ox.ac.ukoxinst.com For 4-(benzyloxy)phthalic acid, a potential dynamic process is the restricted rotation around the C4-O and O-CH₂ single bonds of the benzyloxy group.

At low temperatures, this rotation may be slow enough to result in distinct NMR signals for protons or carbons that would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. This can lead to a series of observable changes in the NMR spectrum:

Broadening: The distinct signals begin to broaden as the exchange rate approaches the difference in their frequencies.

Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the two broadening signals merge into a single, very broad peak.

Sharpening: As the temperature is increased further, the exchange becomes very fast on the NMR timescale, and the broad peak sharpens into a single time-averaged signal.

By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate constants for the rotational process. From this data, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the rotational barrier can be determined using the Arrhenius and Eyring equations. colorado.edu Such a study would provide valuable quantitative information about the conformational flexibility of the benzyloxy substituent.

Vibrational Spectroscopic Analysis Using Fourier Transform Infrared and Raman Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and are used to identify the functional groups present in 4-(benzyloxy)phthalic acid and to probe its structure, particularly in the solid state.

The FTIR and Raman spectra of 4-(benzyloxy)phthalic acid are dominated by absorption bands corresponding to the vibrations of its constituent functional groups. The positions of these bands are characteristic and allow for structural confirmation.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp band appears around 1700-1680 cm⁻¹ in both FTIR and Raman spectra, corresponding to the carbonyl stretch. Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. e-journals.in

C-O Stretch and O-H Bend: Coupled vibrations involving C-O stretching and in-plane O-H bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. An out-of-plane O-H bend typically appears as a broad band near 920 cm⁻¹. royalsocietypublishing.org

Aromatic Rings (Phthalic and Benzyl):

C-H Stretch: Aromatic C-H stretching vibrations give rise to bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

C=C Stretch: Ring stretching vibrations produce a series of characteristic bands in the 1620-1450 cm⁻¹ region. For phthalic acid derivatives, bands are often observed near 1610, 1580, and 1490 cm⁻¹. nih.govresearchgate.net

Ether Linkage (Ar-O-CH₂-Ar):

C-O-C Stretch: The asymmetric C-O-C stretching of the aryl alkyl ether is expected to produce a strong band in the FTIR spectrum around 1250 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency.

Table 2: Predicted Characteristic Vibrational Frequencies for 4-(Benzyloxy)phthalic Acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretching | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretching | Methylene (-CH₂-) | 2960 - 2850 | Medium |

| C=O Stretching | Carboxylic Acid | 1700 - 1680 | Strong |

| C=C Stretching | Aromatic Ring | 1620 - 1450 | Medium to Strong (multiple bands) |

| C-O Stretching | Aryl Ether (asymmetric) | ~1250 | Strong |

| C-O Stretching / O-H Bending | Carboxylic Acid | 1320 - 1210 | Medium |

| O-H Bending (out-of-plane) | Carboxylic Acid | ~920 | Medium, Broad |

| C-H Bending (out-of-plane) | Aromatic | 900 - 675 | Strong |

In the solid state, the vibrational spectra of 4-(benzyloxy)phthalic acid are sensitive to the crystalline environment, including intermolecular interactions and crystal packing. This makes solid-state FTIR and Raman spectroscopy powerful tools for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net

Different polymorphs will have distinct arrangements of molecules in the crystal lattice, leading to variations in intermolecular forces, particularly the hydrogen bonds between carboxylic acid groups. These variations cause subtle but measurable shifts in the vibrational frequencies of the groups involved, especially the O-H and C=O stretching modes. royalsocietypublishing.org Furthermore, the low-frequency region of the Raman spectrum (below 300 cm⁻¹) is sensitive to lattice vibrations (phonon modes), which are unique to each crystal structure. Therefore, solid-state vibrational spectroscopy can be used to identify, differentiate, and quantify different polymorphic forms of 4-(benzyloxy)phthalic acid. researchgate.net

Advanced Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of 4-(benzyloxy)phthalic acid. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, and the resulting fragment ions provide valuable information about the molecule's structure.

For 4-(benzyloxy)phthalic acid (C₁₅H₁₂O₅, Molecular Weight: 272.25 g/mol ), the expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 271.06. Analysis of the fragmentation pattern in an MS/MS experiment would be expected to yield several characteristic ions that confirm the structure.

Key fragmentation pathways include:

Loss of the Benzyl Group: The most facile cleavage is often the benzylic C-O bond, leading to the loss of a benzyl radical (·C₇H₇) or cleavage to form the highly stable tropylium (B1234903) cation at m/z 91 in positive ion mode.

Decarboxylation: The loss of one or both carboxyl groups as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage, resulting in ions corresponding to the benzyloxy portion and the phthalic acid portion of the molecule. For example, cleavage could yield a deprotonated phthalic anhydride (B1165640) ion at m/z 147. nih.gov

Table 3: Predicted Key Mass Fragments for 4-(Benzyloxy)phthalic Acid

| m/z (Predicted) | Ion Formula | Proposed Identity/Origin | Ionization Mode |

|---|---|---|---|

| 273.07 | [C₁₅H₁₃O₅]⁺ | [M+H]⁺ (Protonated Molecule) | Positive |

| 271.06 | [C₁₅H₁₁O₅]⁻ | [M-H]⁻ (Deprotonated Molecule) | Negative |

| 227.07 | [C₁₅H₁₁O₃]⁻ | [M-H-CO₂]⁻ | Negative |

| 165.02 | [C₈H₅O₄]⁻ | [M-H - C₇H₆]⁻ (Loss of toluene) | Negative |

| 147.01 | [C₈H₃O₃]⁻ | Deprotonated Phthalic Anhydride | Negative |

| 121.03 | [C₇H₅O₂]⁻ | Deprotonated Benzoic Acid (from rearrangement) | Negative |

| 91.05 | [C₇H₇]⁺ | Tropylium Cation | Positive |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. For 4-(benzyloxy)phthalic acid, with a molecular formula of C₁₅H₁₂O₅, the theoretical monoisotopic mass can be calculated with great precision.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine this mass to within a few parts per million (ppm), allowing for the confident differentiation between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products in complex matrices. The high resolving power of these techniques provides definitive evidence of the elemental composition, a foundational step in structural elucidation. gre.ac.uk

Table 1: Theoretical Mass Data for 4-(Benzyloxy)phthalic Acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₅ |

| Nominal Mass | 272 u |

| Monoisotopic Mass | 272.06847 u |

| Typical HRMS Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides profound insight into the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting product ions. A precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID), revealing characteristic fragmentation pathways.

For phthalate (B1215562) derivatives, specific fragmentation patterns have been identified that serve as diagnostic markers. nih.govnih.gov In negative ion mode electrospray ionization (ESI), phthalate metabolites consistently produce key fragment ions. nih.gov One such ion is the deprotonated benzoate (B1203000) at m/z 121.0295. nih.gov Another is the deprotonated o-phthalic anhydride ion at m/z 147.0088. nih.govnih.gov Phthalate carboxylate metabolites can also produce a fragment ion at m/z 165.0193, corresponding to the deprotonated phthalic acid ion. nih.govnih.gov

Based on these established pathways, the fragmentation of 4-(benzyloxy)phthalic acid ([M-H]⁻ at m/z 271.0612) would be expected to proceed through several key steps:

Loss of the benzyl group: Cleavage of the ether bond could result in the loss of a benzyl radical (C₇H₇•) or toluene (B28343) (C₇H₈), leading to ions representing the phthalic acid moiety.

Formation of diagnostic phthalate ions: Subsequent fragmentation of the phthalic acid core would likely yield the characteristic ions observed in other phthalate metabolites, such as those at m/z 165 ([phthalic acid - H]⁻) and m/z 121 ([benzoic acid - H]⁻), through losses of H₂O and CO₂.

In positive ion mode, dialkyl esters of phthalic acid are known to form a characteristic ion at m/z 149, corresponding to protonated phthalic anhydride, which is a result of cyclization following the loss of an alkoxy group. thieme-connect.de A similar mechanism could be anticipated for derivatives of 4-(benzyloxy)phthalic acid.

Table 2: Expected Diagnostic Fragment Ions of 4-(Benzyloxy)phthalic Acid in Negative Ion MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|---|

| 271.0612 | 165.0193 | C₇H₆O | [C₈H₅O₄]⁻ |

| 271.0612 | 121.0295 | C₈H₆O₄ | [C₇H₅O₂]⁻ |

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For aromatic carboxylic acids, the most significant and predictable interaction is the formation of hydrogen-bonded dimers. conicet.gov.ar

In the crystal structures of related benzyloxy-substituted benzoic acids, such as 3,5-Bis(benzyloxy)benzoic acid, molecules are linked by strong O—H⋯O hydrogen bonds between their carboxylic acid functional groups. researchgate.net This typically results in the formation of a centrosymmetric head-to-head dimer, which acts as the primary structural synthon. conicet.gov.ar This dimerization is a highly robust and common feature in the solid-state structures of benzoic acid derivatives. nih.gov

Table 3: Common Intermolecular Interactions in Benzoic Acid Derivatives

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| O—H⋯O Hydrogen Bond | Strong interaction between carboxylic acid groups. | Forms primary dimeric synthons. conicet.gov.arresearchgate.net |

| C—H⋯O Interaction | Weak interaction between an aromatic C-H and an oxygen atom (carbonyl or ether). | Links dimeric units into chains or sheets. researchgate.net |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice. |

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. This includes key torsional or dihedral angles that define the molecule's shape.

For benzyloxy derivatives, a key conformational feature is the torsion angle of the C—O—C—C linkage. In the structure of 3,5-Bis(benzyloxy)benzoic acid, the O—CH₂ groups exhibit specific dihedral angles with respect to the central benzene (B151609) ring. researchgate.net

Furthermore, for phthalic acid and its derivatives, steric hindrance between the two adjacent carboxylic acid groups often prevents them from being coplanar with the benzene ring. researchgate.net To minimize this steric repulsion, one or both carboxyl groups are typically twisted out of the plane of the aromatic ring. researchgate.net Therefore, in the crystalline state of 4-(benzyloxy)phthalic acid, it is expected that the two carboxyl groups would adopt a non-planar conformation relative to the central phenyl ring, and the benzyloxy group would have a specific rotational conformation that optimizes packing and intermolecular interactions.

Table 4: Key Conformational Parameters for Benzyloxy Aromatic Acids

| Parameter | Description | Expected Observation for 4-(Benzyloxy)phthalic Acid |

|---|---|---|

| Carboxyl Group Torsion Angle | The angle of the C-C-C=O dihedral, indicating the twist of the carboxyl group relative to the aromatic ring. | Non-zero values, indicating a non-planar arrangement to relieve steric strain. researchgate.net |

| Benzyloxy Group Torsion Angle | The angle of the Ar-O-CH₂-Ar dihedral, defining the orientation of the benzyl group. | A specific angle that minimizes steric hindrance and maximizes favorable crystal packing interactions. researchgate.net |

Vi. Computational and Theoretical Investigations of 4 Benzyloxy Phthalic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For benzyloxy-containing aromatic acids, these methods reveal details about the molecule's geometry, stability, and sites of reactivity.